molecular formula C13H8ClFO B1324052 2-Chloro-3'-fluorobenzophenone CAS No. 81029-87-0

2-Chloro-3'-fluorobenzophenone

Cat. No.: B1324052
CAS No.: 81029-87-0
M. Wt: 234.65 g/mol
InChI Key: GNAXMPCQUQCCAO-UHFFFAOYSA-N
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Description

2-Chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFO It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 3’ positions have been replaced by chlorine and fluorine atoms, respectively

Mechanism of Action

Target of Action

Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzophenone derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3’-fluorobenzophenone . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s reactivity and interactions with its targets.

Biochemical Analysis

Biochemical Properties

2-Chloro-3’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or modulation of enzyme activity .

Cellular Effects

The effects of 2-Chloro-3’-fluorobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, 2-Chloro-3’-fluorobenzophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 2-Chloro-3’-fluorobenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to prolonged neurotransmitter activity. Additionally, 2-Chloro-3’-fluorobenzophenone can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in protein function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3’-fluorobenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Chloro-3’-fluorobenzophenone in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in terms of oxidative stress and mitochondrial dysfunction. In vivo studies have also indicated that prolonged exposure can result in chronic inflammation and tissue damage .

Dosage Effects in Animal Models

The effects of 2-Chloro-3’-fluorobenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2-Chloro-3’-fluorobenzophenone has been shown to cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

2-Chloro-3’-fluorobenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may be further conjugated with glucuronic acid or sulfate. These conjugated metabolites are more water-soluble and can be excreted from the body via urine. The metabolic flux of 2-Chloro-3’-fluorobenzophenone can be influenced by the presence of other xenobiotics that compete for the same metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-Chloro-3’-fluorobenzophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of 2-Chloro-3’-fluorobenzophenone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2-Chloro-3’-fluorobenzophenone is primarily within the cytoplasm and mitochondria. The compound can be directed to specific cellular compartments through post-translational modifications, such as phosphorylation or ubiquitination, which serve as targeting signals. Within the mitochondria, 2-Chloro-3’-fluorobenzophenone can affect mitochondrial function by interacting with components of the electron transport chain, leading to alterations in ATP production and mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the condensation of 2-chlorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as pyridine. This reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3’-fluorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide or ethanol.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzophenones with various functional groups.

    Reduction: 2-Chloro-3’-fluorobenzhydrol.

    Oxidation: 2-Chloro-3’-fluorobenzoic acid.

Scientific Research Applications

2-Chloro-3’-fluorobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting central nervous system disorders.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies investigating the interactions of halogenated benzophenones with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    3-Fluorobenzophenone: Lacks the chlorine atom, affecting its reactivity and interaction with biological targets.

    2,4-Dichlorobenzophenone: Contains an additional chlorine atom, which can influence its chemical properties and applications.

Uniqueness

2-Chloro-3’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXMPCQUQCCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641761
Record name (2-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81029-87-0
Record name (2-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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